molecular formula C22H24N2O2S2 B3016417 N-(2-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941875-83-8

N-(2-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B3016417
CAS No.: 941875-83-8
M. Wt: 412.57
InChI Key: KXILPTMZWKMNOX-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a thiazole ring substituted with a 4-methylbenzylthio group at the 2-position and an acetamide side chain linked to a 2-methoxyphenethyl moiety.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c1-16-7-9-17(10-8-16)14-27-22-24-19(15-28-22)13-21(25)23-12-11-18-5-3-4-6-20(18)26-2/h3-10,15H,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXILPTMZWKMNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, with the CAS number 953988-22-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O2S2C_{22}H_{24}N_{2}O_{2}S_{2}, with a molecular weight of approximately 412.6 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study evaluating thiazole-benzimidazole derivatives demonstrated significant anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines, utilizing assays such as MTT and caspase-3 activation to assess efficacy .

2. Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds containing thiazole structures have been reported to exhibit potent AChE inhibitory activity. For example, a related study found that certain thiazole derivatives displayed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in cognitive disorders .

Synthesis and Evaluation

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound's biological activities were evaluated through in vitro assays that measured cell viability and enzyme inhibition.

Study Methodology Findings
Study 1MTT Assay on A549 and C6 cellsSignificant anticancer activity observed
Study 2AChE Inhibition AssayPotent inhibition with low IC50 values

Case Studies

  • Thiazole Derivatives in Cancer Research : A series of thiazole derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications at the thiazole ring significantly influenced biological activity, suggesting structure-activity relationships (SAR) that could guide future drug design .
  • Neuroprotective Effects : Another study focused on compounds with similar structures to evaluate their neuroprotective effects in models of Alzheimer's disease. The results showed that these compounds could enhance cognitive function by inhibiting AChE activity, thereby increasing acetylcholine levels in the brain .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Bioisosteric Replacements

The thiazole-acetamide scaffold is shared among several compounds in the evidence. Key structural variations include:

  • Substituents on the thiazole ring: The target compound’s 4-methylbenzylthio group contrasts with analogs bearing triazinoindole (e.g., compounds 23–27 in ) or quinazolinone moieties (e.g., compounds A–D in ).
  • Acetamide side chain : The 2-methoxyphenethyl group distinguishes it from derivatives with sulfamoylphenyl, bromophenyl, or trimethoxyphenyl substituents .
Table 1: Key Structural and Activity Comparisons
Compound Name/ID Structural Features Biological Activity (If Reported) Key Differences vs. Target Compound
Target Compound Thiazol-4-yl with 4-methylbenzylthio; 2-methoxyphenethyl acetamide N/A Reference structure
Compound 9 () N-(4-Methoxyphenyl)-quinazolinone-thioacetamide MGI%: 10% (Antitumor) Quinazolinone core; methoxyphenyl substituent
Compound C () Phenethyl-linked quinazolinone-thioacetamide GI₅₀: 3.16 µM (Antitumor) Phenethyl group aligns with target’s side chain
Compounds 23–27 () Triazinoindole-thioacetamide with phenoxy/bromophenyl Purity >95% (No activity specified) Triazinoindole replaces thiazole ring
Compounds 107a–p () Thiazole-acetamide with substituted phenyl/methyl groups MIC: 6.25–12.5 µg/mL (Antimicrobial) Varied substituents on thiazole and acetamide

Pharmacological Implications

Antitumor Activity
  • Role of Methoxy Groups : Compound 9 () demonstrates higher antitumor activity (MGI%: 10%) compared to sulfamoylphenyl analogs (MGI%: 7%), suggesting that methoxy substituents enhance activity, likely through improved lipophilicity or receptor binding . The target compound’s 2-methoxyphenethyl group may confer similar advantages.
  • Impact of Side Chain Length : In , phenethyl-linked Compound C (GI₅₀: 3.16 µM) outperforms benzyl analogs (GI₅₀: 14.12 µM), indicating that longer alkyl chains (e.g., phenethyl vs. benzyl) improve potency . This supports the target compound’s design choice of a phenethyl side chain.
Antimicrobial Activity
  • Thiazole Substitutions : highlights that substituents like 3-chlorophenyl or methyl groups on the thiazole ring significantly affect antimicrobial activity. For example, compound 107k (3-chlorophenyl substituent) shows broad-spectrum antifungal activity, suggesting that electron-withdrawing groups enhance efficacy . The target compound’s 4-methylbenzylthio group may similarly modulate solubility and target engagement.

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